molecular formula C12H18N2O3 B15363771 Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15363771
M. Wt: 238.28 g/mol
InChI Key: TXYMYCYMLUCFON-UHFFFAOYSA-N
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Description

Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is a versatile bifunctional building block designed for pharmaceutical research and drug discovery. This compound features the privileged 2-azaspiro[3.3]heptane structure, a spirocyclic system that provides three-dimensional rigidity and reduces conformational flexibility compared to flat aromatic systems or piperidine rings . This can lead to improved physicochemical and pharmacokinetic properties in candidate molecules . The presence of two orthogonal protective groups, the tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen and the cyano group on the cyclobutane ring, allows for selective and sequential derivatization . The Boc group is a standard for amine protection and can be readily removed under acidic conditions, while the cyano group serves as a versatile synthetic handle that can be transformed into various functional groups such as carboxylic acids, tetrazoles, or amines. Spirocyclic scaffolds like the 2-azaspiro[3.3]heptane are increasingly valuable in medicinal chemistry. They are used to access novel chemical space and have been incorporated into the design of potent inhibitors for significant biological targets. For instance, similar spirocyclic frameworks have been utilized in the structure-guided design of highly potent, nanomolar-level inhibitors of SARS-CoV-2 3C-like protease (3CLpro), a key viral replication enzyme . Furthermore, 2-azaspiro[3.3]heptane derivatives are also being investigated as potent STAT3 inhibitors for the treatment of cancer, highlighting the broad therapeutic relevance of this core structure . This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-10(2,3)17-9(15)14-7-11(8-14)4-12(16,5-11)6-13/h16H,4-5,7-8H2,1-3H3

InChI Key

TXYMYCYMLUCFON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#N)O

Origin of Product

United States

Biological Activity

Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1374658-94-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2} with a molecular weight of 222.28 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active molecules.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28 g/mol
CAS Number1374658-94-2
Physical StateSolid

Synthesis

The synthesis of this compound has been achieved through various efficient methods, often involving the reaction of suitable precursors under controlled conditions to yield high-purity products. Notably, synthetic routes have been developed that allow for the scalable production of this compound, facilitating further research into its biological activity .

Pharmacological Properties

Research indicates that compounds containing the azaspiro structure exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays have shown promising results, indicating potential anti-cancer properties that warrant further exploration .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell signaling pathways, leading to altered cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have documented the biological effects of related compounds in the azaspiro series:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of azaspiro compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a potential role for tert-butyl 6-cyano derivatives in antibiotic development .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines showed that azaspiro compounds could induce apoptosis, highlighting their potential as anti-cancer agents .

Comparison with Similar Compounds

Research Findings and Case Studies

  • Spirocyclic Intermediates () : The 6-oxo and 6,6-disubstituted derivatives are highlighted for their role in fragment-based drug discovery, enabling rapid diversification .
  • Etherification () : tert-Butyl 6-(benzyloxy)-2-azaspiro[3.3]heptane-2-carboxylate was synthesized via SN2 reactions, demonstrating the scaffold’s adaptability .
  • Sulfonylation () : tert-Butyl 6-((1,3-dioxoisoindolin-2-yl)oxy)-2-azaspiro[3.3]heptane-2-carboxylate was prepared in 40% yield, showcasing hydroxyl group reactivity .

Q & A

Basic: What are the common synthetic strategies for preparing tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate?

The synthesis typically involves functionalization of the spirocyclic core. A key intermediate, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is often used, as demonstrated in a reaction with 1,1,3-tribromo-2,2-dimethylcyclopropane under GP3 conditions, yielding the title compound in 98% purity after chromatography . Alternative routes employ reductive amination or nucleophilic substitution to introduce substituents like cyano and hydroxyl groups, with careful optimization of reaction stoichiometry and temperature to minimize side products .

Basic: How are structural ambiguities resolved in spirocyclic compounds like this?

X-ray crystallography using SHELX programs (e.g., SHELXL/SHELXS) is the gold standard for resolving stereochemistry and bond connectivity . For rapid characterization, 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical: coupling constants (JJ-values) distinguish axial/equatorial substituents, while HRMS (EI) confirms molecular weight and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Due to potential irritancy (H315, H319), PPE including nitrile gloves, lab coats, and safety goggles are mandatory. Storage should be in sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the tert-butyl ester or cyano group. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced: How can stereochemical outcomes be controlled during spirocycle synthesis?

Chiral auxiliaries like tert-butylsulfinyl groups enable enantioselective synthesis. For example, LiAlH4_4-mediated reduction of sulfinamide intermediates followed by NaH-driven cyclization achieves >90% enantiomeric excess (e.e.), as confirmed by optical rotation ([α]D20_{D}^{20}) and chiral HPLC . Computational modeling (DFT) further predicts transition-state geometries to guide reagent selection.

Advanced: What analytical methods differentiate hydroxyl vs. keto tautomers in this compound?

IR spectroscopy identifies O–H stretches (~3200–3600 cm1^{-1}) and C=O bands (~1700 cm1^{-1}). 1H^{1}\text{H} NMR in DMSO-d6_6 reveals exchangeable hydroxyl protons as broad singlets (~5 ppm), while ketones show no such signals. Dynamic NMR can also detect tautomerization kinetics under variable temperatures .

Advanced: How do substituents (e.g., cyano, hydroxyl) impact solubility and reactivity?

The hydroxyl group enhances aqueous solubility via hydrogen bonding, while the cyano group increases lipophilicity (logP ~1.2). Reactivity-wise, the hydroxyl can undergo Mitsunobu reactions or oxidation to ketones, whereas the cyano group is susceptible to hydrolysis to carboxylic acids under acidic conditions .

Advanced: What strategies optimize yield in large-scale syntheses (>100 g)?

A hydroxide-facilitated alkylation protocol (e.g., using 3,3-bis(bromomethyl)oxetane) achieves 87% yield at 100 g scale. Key optimizations include slow reagent addition to control exotherms and gradient chromatography (15–100% Et2_2O/pentane) for purification .

Advanced: How are conflicting spectral data (e.g., NMR shifts) reconciled?

Contradictions often arise from solvent effects or impurities. For example, tert-butyl protons may shift upfield in CDCl3_3 vs. DMSO-d6_6. Spiking with authentic standards or 2D NMR (COSY, HSQC) resolves overlaps. HRMS isotopic patterns further confirm molecular integrity .

Advanced: What mechanistic insights explain the formation of the azaspiro core?

The spirocyclization likely proceeds via a Baldwin-rule-compliant 5-endo-trig pathway, where nucleophilic attack of the amine on a ketone or alkyl halide forms the azetidine ring. DFT studies suggest that strain in the cyclobutane ring is mitigated by conjugation with the tert-butyl carboxylate .

Advanced: How does this compound compare to related spirocyclic analogs in biological assays?

Comparative studies show that the 6-cyano-6-hydroxy substitution enhances kinase inhibition (IC50_{50} ~50 nM) vs. 6-methyl or 6-bromo analogs, likely due to hydrogen bonding with ATP-binding pockets. However, metabolic stability in hepatocyte assays is reduced compared to non-polar derivatives .

Advanced: What in silico tools predict the compound’s ADMET properties?

Software like Schrödinger’s QikProp estimates moderate permeability (Caco-2 Papp_{app} ~300 nm/s) and CYP3A4 inhibition risk. MD simulations reveal that the spirocyclic core reduces conformational flexibility, improving target binding but limiting blood-brain barrier penetration .

Advanced: How are enantiomers separated and characterized?

Chiral stationary-phase HPLC (e.g., Chiralpak IA) with hexane/IPA eluents resolves enantiomers. Absolute configuration is assigned via X-ray anomalous scattering or comparison of experimental/computed circular dichroism spectra .

Advanced: What are understudied applications of this compound?

Emerging uses include as a rigid linker in PROTACs (protein degradation targeting chimeras), where the spirocycle’s conformational restraint improves ternary complex formation. It also serves as a precursor for 18F^{18}\text{F}-labeled PET tracers via nucleophilic aromatic substitution .

Basic: What storage conditions prevent degradation?

Store under argon at 2–8°C in amber vials to prevent photolysis of the cyano group. Periodic 1H^{1}\text{H} NMR checks (every 6 months) monitor for ester hydrolysis or hydroxyl oxidation .

Advanced: How are reaction byproducts minimized in multi-step syntheses?

Byproducts like over-reduced amines (from LiAlH4_4) are suppressed using stoichiometric control (≤2.0 eq) and low temperatures (−78°C). Quenching with Rochelle salt removes residual Al salts, improving HPLC purity to >98% .

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